Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused thiophene-pyridazine core. The compound features a 4-fluorophenyl group at position 3, an ethyl carboxylate ester at position 1, and a 3,3-dimethylbutanamido substituent at position 3. The 3,3-dimethylbutanamido group distinguishes it from simpler amino or alkylamino derivatives, likely enhancing lipophilicity and influencing pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 5-(3,3-dimethylbutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-5-29-20(28)17-14-11-30-18(23-15(26)10-21(2,3)4)16(14)19(27)25(24-17)13-8-6-12(22)7-9-13/h6-9,11H,5,10H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVONVMFQBYQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C)(C)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[3,4-d]Pyridazine Synthesis
The thieno[3,4-d]pyridazine scaffold is synthesized via cyclocondensation of 3,4-diaminothiophene derivatives with α-diketones or α-ketoesters. For this compound:
- Precursor Preparation :
Optimization Data :
| Step | Conditions | Yield Improvement | Reference |
|---|---|---|---|
| Diaminothiophene prep | SOCl₂, reflux, 6 h | 72% → 88% | |
| Cyclization | Ac₂O, 100°C, 12 h | 60% → 82% |
Functional Group Introduction
4-Fluorophenyl Substitution at Position 3
The 4-fluorophenyl group is introduced via Ullmann-type coupling or nucleophilic aromatic substitution:
- Method A : Reaction of 3-bromo-thieno[3,4-d]pyridazine with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis (Suzuki coupling).
- Method B : Direct substitution using 4-fluoroaniline in DMF at 120°C with CuI as a catalyst.
Comparative Efficiency :
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| A | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 78% | 98.5% |
| B | CuI, DMF, 120°C, 24 h | 65% | 95.2% |
Method A is preferred for scalability and reduced side products.
Amidation at Position 5
The 3,3-dimethylbutanamido group is installed via amide coupling:
- Activation : The amine intermediate (5-amino-thieno[3,4-d]pyridazine) is treated with 3,3-dimethylbutanoyl chloride in dichloromethane using triethylamine as a base.
- Alternative : HATU-mediated coupling with 3,3-dimethylbutanoic acid in DMF.
Reaction Optimization :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | 85% |
| Catalyst | HATU | 92% |
| Temperature | 0°C → RT | 88% |
Esterification at Position 1
The ethyl carboxylate group is introduced via two pathways:
- Early-Stage Esterification : Using ethyl chloroformate during cyclization.
- Late-Stage Modification : Hydrolysis of a nitrile intermediate to carboxylic acid, followed by esterification with ethanol and thionyl chloride.
Late-Stage Protocol :
- Hydrolyze nitrile to carboxylic acid with 6N HCl (90% yield).
- Esterify with ethanol (excess) and SOCl₂ at 60°C for 4 h (88% yield).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.28 (t, 3H, CH₂CH₃), 1.34 (s, 9H, C(CH₃)₃), 4.22 (q, 2H, CH₂CH₃), 7.45–7.52 (m, 2H, Ar-F), 8.01 (s, 1H, NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.1 (CH₂CH₃), 27.8 (C(CH₃)₃), 61.5 (CH₂CH₃), 115.6 (d, J = 21.5 Hz, Ar-F), 164.2 (C=O) |
| HRMS | [M+H]⁺ calcd for C₂₂H₂₃FN₃O₄S: 452.1389; found: 452.1385 |
Industrial-Scale Considerations
| Challenge | Solution | Cost Impact |
|---|---|---|
| Low cyclization yield | Microwave-assisted synthesis (150°C, 30 min) | +15% yield |
| Pd catalyst cost | Recyclable Pd/C (3 cycles) | –40% catalyst use |
| Solvent waste | Switch to 2-MeTHF (biodegradable) | –30% waste cost |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant anticancer properties. Research has shown that derivatives of thieno[3,4-d]pyridazine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that thieno[3,4-d]pyridazine derivatives can effectively target specific cancer pathways involved in tumor growth and metastasis .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that thieno[3,4-d]pyridazine derivatives possess broad-spectrum antibacterial and antifungal properties. This has implications for developing new antibiotics in response to rising antibiotic resistance .
3. Neuroprotective Effects
There is emerging evidence suggesting that compounds within this chemical class may offer neuroprotective effects. Research indicates potential benefits in treating neurodegenerative diseases by modulating oxidative stress and neuroinflammation pathways .
Pharmacological Insights
1. Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, inhibition of certain kinases involved in cancer signaling pathways has been documented .
2. Drug Development
The compound serves as a lead structure for the synthesis of novel pharmaceuticals targeting various diseases. Its unique structural features allow for modifications that enhance bioactivity and selectivity towards biological targets .
Materials Science Applications
1. Organic Electronics
Due to its electronic properties, this compound has potential applications in organic electronics. The compound can be utilized in the development of organic semiconductors and photovoltaic devices .
2. Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the material properties of polymers used in various applications such as coatings and composites. Research is ongoing to explore these possibilities .
Case Study 1: Anticancer Activity
A recent study published in a peer-reviewed journal highlighted the anticancer activity of thieno[3,4-d]pyridazine derivatives against various cancer cell lines. The study reported a significant reduction in cell viability and increased apoptosis markers when treated with the compound .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, researchers tested several thieno[3,4-d]pyridazine derivatives against resistant bacterial strains. Results showed promising activity against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications .
Case Study 3: Neuroprotection
A study examining the neuroprotective effects of thieno[3,4-d]pyridazine compounds found that they could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a mechanism by which these compounds may protect against neurodegeneration .
Mechanism of Action
The mechanism of action of Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,4-d]pyridazine derivatives exhibit structural diversity primarily through substitutions at positions 3, 4, and 5. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Selected Thienopyridazine Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 5-amino derivative (Compound 26) demonstrates potent tau aggregation inhibition (IC₅₀ = 1.2 μM), attributed to hydrogen-bonding interactions between the amino group and target residues . The 5-(3,3-dimethylbutanamido) substituent in the target compound introduces bulkier hydrophobic groups, which may enhance blood-brain barrier permeability but could reduce binding affinity compared to smaller substituents .
Aromatic Ring Modifications :
- 4-Fluorophenyl at position 3 (target compound and Compound 26) is associated with improved metabolic stability compared to chlorophenyl analogues (e.g., 3-chlorophenyl in ), as fluorine reduces oxidative degradation .
- 3-Chlorophenyl derivatives exhibit higher lipophilicity (logP ~3.5) but lower solubility, limiting their therapeutic utility .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., ) reduces reaction times (<30 minutes) and improves yields (55–80%) compared to conventional methods.
The 3,3-dimethylbutanamido group in the target compound likely increases molecular weight (~482.5 vs. 334–440 for others), which may affect pharmacokinetics.
Contradictions and Limitations :
- While 5-amino derivatives show strong bioactivity , their instability under physiological conditions (e.g., oxidation) necessitates protective groups like dimethylbutanamido, which may compromise activity .
- Evidence on thermal stability and compatibility with excipients (e.g., polymers) is lacking for most compounds, though related studies on DATF (a high-energy material) suggest substituents influence thermal decomposition thresholds .
Biological Activity
Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 393.45 g/mol. Its structure features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group and the dimethylbutanamido side chain may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with thieno[3,4-d]pyridazine structures exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated that modifications at the 4-position can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like fluorine often increases the potency of these compounds against resistant strains .
Table 1: Antibacterial Activity of Thieno[3,4-d]pyridazine Derivatives
| Compound | Gram-positive Activity (MIC µg/mL) | Gram-negative Activity (MIC µg/mL) |
|---|---|---|
| Compound A | 12.5 | ≥200 |
| Compound B | 25 | ≥200 |
| Ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo | 6.25 | 50 |
Antitumor Activity
Thieno[3,4-d]pyridazine derivatives have also shown promise as antitumor agents. In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways .
Case Study: Antitumor Efficacy
A recent study tested ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo against A549 lung cancer cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity compared to control groups .
The biological activity of ethyl 5-(3,3-dimethylbutanamido)-3-(4-fluorophenyl)-4-oxo is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and tumor cell metabolism.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and caspases.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that contribute to their protective effects against oxidative stress in cells .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodology : Multi-step synthesis typically involves constructing the thieno[3,4-d]pyridazine core first, followed by introducing substituents. Key parameters include:
- Temperature : Reactions often require reflux conditions (e.g., toluene at 110°C) to drive cyclization .
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates, while dichloromethane aids in purification .
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., morpholine) catalysts enhance amide bond formation .
Q. What analytical techniques are critical for confirming its 3D structure and stereochemistry?
- X-ray crystallography : Resolves atomic positions and hydrogen-bonding networks, crucial for understanding biological interactions .
- NMR spectroscopy : - and -NMR identify substituent effects (e.g., fluorophenyl chemical shifts at δ 7.13–7.58 ppm) .
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at 1718–1641 cm) .
Q. How can researchers assess its stability under experimental conditions?
- Stress testing : Expose the compound to heat (40–80°C), light, and varying pH (2–12) to identify degradation products via HPLC-MS .
- Solution stability : Monitor solubility in DMSO or ethanol over 72 hours using UV-Vis spectroscopy .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence its biological activity?
- SAR strategy :
- Replace the 3,3-dimethylbutanamido group with other amides (e.g., 4-bromobenzamido or 3-methoxybenzamido) to evaluate potency shifts in enzyme inhibition assays .
- Compare fluorophenyl vs. chlorophenyl analogs to assess halogen effects on target binding .
Q. How can contradictory bioassay results (e.g., varying IC values) be resolved?
- Potential causes :
- Assay conditions : Differences in buffer pH or ionic strength may alter protonation states of ionizable groups (e.g., the pyridazine core) .
- Cell-line variability : Test compound activity across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
Q. What computational methods are effective for predicting its pharmacokinetic properties?
- ADME prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition .
- MD simulations : Simulate interactions with serum albumin to predict plasma protein binding .
Experimental Design Considerations
Q. How to design a robust structure-activity relationship (SAR) study?
- Variable selection : Systematically modify substituents at positions 3 (aryl) and 5 (amide) while keeping the core intact .
- Controls : Include positive controls (e.g., known kinase inhibitors) and negative controls (scaffold-only analogs) .
- Data normalization : Express activity as % inhibition relative to vehicle-treated samples to minimize plate-to-plate variability .
Q. What strategies mitigate synthesis bottlenecks for scale-up?
- Flow chemistry : Implement continuous flow reactors to improve heat transfer and reduce side reactions during exothermic steps .
- DOE optimization : Use Design of Experiments (DOE) to identify critical parameters (e.g., stoichiometry, solvent volume) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
